Product packaging for Moxifloxacin N-sulfate(Cat. No.:CAS No. 234080-64-9)

Moxifloxacin N-sulfate

Cat. No.: B1512241
CAS No.: 234080-64-9
M. Wt: 481.5 g/mol
InChI Key: NOSMZVFHCRCXNK-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Moxifloxacin (B1663623) Metabolism Research

The metabolism of moxifloxacin in humans is a critical area of study, primarily characterized by Phase II conjugation reactions rather than the cytochrome P450 enzyme system. drugbank.comwikipedia.orgfda.gov Within this metabolic framework, Moxifloxacin N-sulfate, also designated as M1, emerges as the principal metabolite. wikipedia.orgfda.gov It is the product of sulfation, where a sulfate (B86663) group is conjugated to the secondary amine nitrogen on the C-7 diazabicyclononane ring of the moxifloxacin molecule. portico.org This biotransformation is mediated by the enzyme sulfotransferase 2A1 (SULT2A1). researchgate.net

This compound accounts for a significant portion of the administered moxifloxacin dose, estimated to be approximately 38%. drugbank.comwikipedia.orgfda.gov Following its formation, it is primarily eliminated from the body via the feces. wikipedia.orgfda.govresearchgate.netnih.gov This is in contrast to the other major metabolite, an acyl-glucuronide (M2), which constitutes about 14% of the dose and is excreted exclusively in the urine. drugbank.comwikipedia.orgfda.gov While M1 and M2 are the two most recognized metabolites in humans, more extensive research in animal models, such as Sprague-Dawley rats, has revealed a more complex metabolic profile, identifying as many as nineteen Phase I and Phase II metabolites, including various hydroxylated and glucuronidated forms. researchgate.net

Table 1: Major Metabolites of Moxifloxacin in Humans

Metabolite Designation Percentage of Dose Primary Elimination Route
This compound M1 ~38% Feces wikipedia.orgfda.govresearchgate.net

Significance of this compound in Pharmaceutical Sciences and Chemical Biology

In pharmaceutical sciences, the characterization of drug metabolites is fundamental to understanding a drug's pharmacokinetic and pharmacodynamic profile. This compound is considered to be pharmacologically inactive. Its formation represents a major clearance pathway for the parent drug, moxifloxacin, without contributing to the therapeutic effect. The plasma concentrations of M1 are generally less than 10% of those of the parent moxifloxacin. wikipedia.orgfda.gov

The development of validated analytical methods to quantify this compound in biological matrices is a significant achievement in chemical biology and analytical chemistry. researchgate.net These methods, particularly liquid chromatography-tandem mass spectrometry (LC/MS/MS), allow researchers to accurately measure its concentration in plasma and other tissues, which is essential for detailed pharmacokinetic studies and for evaluating the metabolic impact of the parent drug in various populations or conditions. researchgate.netresearchgate.net

Table 2: Comparative Pharmacokinetic Properties

Compound Plasma Protein Binding Peak Plasma Concentration (Relative to Parent Drug)
Moxifloxacin ~50% fda.gov N/A
This compound (M1) ~90% researchgate.netresearchgate.net <10% wikipedia.orgfda.gov

Current Research Landscape and Gaps in this compound Investigations

Current research on this compound is largely centered on its role within the broader metabolic fate of moxifloxacin. Investigations have successfully identified the specific sulfotransferase isoform (SULT2A1) responsible for its synthesis and have developed robust analytical techniques for its quantification. researchgate.netresearchgate.net For instance, a sensitive LC/MS/MS method has been validated for determining its concentration in rat plasma. researchgate.net

Despite these advances, gaps in the research remain. While this compound is deemed microbiologically inactive, the clinical implications of its accumulation in specific patient populations, such as those with severe renal impairment, have not been fully elucidated. fda.gov In studies of patients with renal insufficiency, the mean systemic exposure (AUC) to the sulfate conjugate (M1) was observed to increase, but the clinical significance of this finding is yet to be studied. fda.gov

Moreover, recent in-vivo studies in rats that have identified a multitude of previously unknown metabolites suggest that the biotransformation of moxifloxacin is more intricate than previously understood. researchgate.net This indicates a potential gap in knowledge regarding the complete metabolic pathway in humans and whether other minor metabolites, including further conjugates of this compound, play any role. The synthesis of this compound is understood to be a metabolic process, with less focus on direct chemical synthesis for research purposes. evitachem.com

Table 3: Analytical Method for this compound Quantification in Rat Plasma

Parameter Details
Method Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) researchgate.net
Sample Preparation One-step protein precipitation with methanol (B129727) researchgate.net
Chromatographic Column Agilent Extend C18 (4.6 × 250 mm; 5 μm) researchgate.net
Mobile Phase Acetonitrile (B52724) and distilled water (30:70, v/v) with 5 mM ammonium (B1175870) formate (B1220265) (pH 8.82) researchgate.net
Detection Multiple Reaction Monitoring (MRM) in negative-ion mode

| Linear Range | 2–200 ng/mL |

Synthetic Pathways for this compound Reference Standards

The synthesis of a this compound reference standard would involve the direct sulfation of the parent moxifloxacin molecule. This process targets the secondary amine on the octahydropyrrolo[3,4-b]pyridine side chain of moxifloxacin.

The primary precursor for the synthesis of this compound is Moxifloxacin itself. The key reagents for the N-sulfation reaction are typically sulfur trioxide complexes, which are employed to safely and effectively introduce the sulfate group onto the nitrogen atom. Commonly used reagents for the sulfation of amines and alcohols include:

Sulfur trioxide-pyridine complex (SO₃·py) : This is a widely used and commercially available reagent for sulfation reactions. It is a milder and more manageable source of sulfur trioxide compared to its gaseous form.

Trimethylamine-sulfur trioxide complex (SO₃·NMe₃) : Similar to the pyridine (B92270) complex, this reagent offers a controlled way to effect sulfation.

Dimethylformamide-sulfur trioxide complex (SO₃·DMF) : Another common sulfur trioxide complex utilized in sulfation chemistry.

The choice of reagent can influence the reaction conditions and the efficiency of the sulfation. The reaction would also typically be carried out in an aprotic organic solvent to prevent unwanted side reactions.

Table 1: Precursor and Key Reagents for this compound Synthesis

Compound/Reagent Role in Synthesis
Moxifloxacin Starting material/precursor
Sulfur trioxide-pyridine complex Sulfating agent

The N-sulfation of moxifloxacin would likely proceed by reacting moxifloxacin with a suitable sulfur trioxide complex in an appropriate solvent. The optimization of this reaction would be critical to maximize the yield and purity of the desired this compound.

Key parameters to optimize would include:

Stoichiometry : The molar ratio of the sulfating agent to moxifloxacin would need to be carefully controlled to ensure complete sulfation of the target nitrogen without leading to side reactions.

Temperature : Sulfation reactions are often conducted at controlled temperatures, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction and minimize degradation.

Reaction Time : The duration of the reaction would be monitored to ensure completion. This is often followed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Solvent : The choice of an inert, aprotic solvent is crucial to dissolve the reactants and facilitate the reaction without participating in it. Pyridine or dimethylformamide are common choices.

Base : In some cases, a non-nucleophilic base might be added to neutralize any acidic byproducts and drive the reaction to completion.

A hypothetical reaction scheme would involve dissolving moxifloxacin in a suitable solvent, cooling the solution, and then adding the sulfur trioxide complex portion-wise. After stirring for a defined period, the reaction would be quenched, and the product isolated.

Moxifloxacin is a chiral molecule, possessing two stereocenters in the octahydropyrrolo[3,4-b]pyridine ring system, leading to the (4aS,7aS) stereoisomer being the active pharmaceutical ingredient. The N-sulfation reaction at the secondary amine of this chiral side chain is not expected to affect the existing stereocenters. The reaction occurs at a nitrogen atom and does not involve breaking any bonds at the chiral carbon centers. Therefore, the stereochemistry of the (4aS,7aS) configuration is anticipated to be retained in the final this compound product. It is important to start with enantiomerically pure moxifloxacin to obtain the corresponding pure stereoisomer of the N-sulfate.

Isolation and Purification Techniques for Synthetic this compound

Following the synthesis, the crude this compound would need to be isolated and purified to obtain a reference standard of high purity. The introduction of the sulfate group significantly increases the polarity of the molecule.

Common isolation and purification techniques would include:

Quenching and Extraction : The reaction mixture would likely be quenched with a suitable aqueous solution to stop the reaction and precipitate the crude product.

Crystallization : If the product is a stable solid, crystallization from an appropriate solvent system could be an effective purification method.

Chromatography : Due to the polar nature of the sulfated product, chromatographic techniques are often essential for achieving high purity.

Preparative High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for purifying polar compounds. A reversed-phase C18 column with a suitable mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile or methanol with a pH modifier, would be employed.

Silica Gel Chromatography : While less common for highly polar compounds, it could potentially be used with a polar eluent system.

The purity of the final product would be assessed using analytical HPLC with a suitable detector, such as a UV-Vis or mass spectrometry detector.

Structural Elucidation Methodologies for Synthesized this compound

Once a pure sample of synthetic this compound is obtained, its structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments would be conducted to confirm the attachment of the sulfate group to the intended nitrogen atom and to assign all proton and carbon signals.

¹H NMR (Proton NMR) : This would provide information on the chemical environment of all protons in the molecule. The proton signals of the octahydropyrrolo[3,4-b]pyridine moiety would be expected to show a downfield shift upon N-sulfation due to the electron-withdrawing effect of the sulfate group.

¹³C NMR (Carbon NMR) : This experiment would reveal the chemical shifts of all carbon atoms. The carbon atoms adjacent to the newly formed N-sulfate bond would also experience a shift in their resonance frequencies.

2D NMR Spectroscopy :

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of ¹H-¹³C one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connectivity of the sulfate group to the nitrogen atom by observing correlations between protons on the octahydropyrrolo[3,4-b]pyridine ring and the carbons of the same ring, and potentially even long-range couplings to the quinolone core.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the spin systems of the molecule.

Table 2: Chemical Compounds Mentioned

Compound Name
Moxifloxacin
This compound
Sulfur trioxide-pyridine complex
Trimethylamine-sulfur trioxide complex
Dimethylformamide-sulfur trioxide complex
Pyridine
Dimethylformamide
Acetonitrile

An Examination of this compound: Formation and Structural Analysis

This compound is recognized as a principal phase II metabolite of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This article delves into the scientific understanding of this compound, focusing on its formation, and the sophisticated analytical techniques employed for its structural confirmation. While it is a product of biological processes rather than direct chemical synthesis for therapeutic application, its characterization is crucial for a comprehensive understanding of moxifloxacin's metabolic fate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN3O7S B1512241 Moxifloxacin N-sulfate CAS No. 234080-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMZVFHCRCXNK-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234080-64-9
Record name Moxifloxacin N-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN 1-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of Moxifloxacin N Sulfate

2 High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are pivotal techniques for the structural confirmation and quantification of this compound in biological samples. These methods provide high sensitivity and specificity, allowing for the accurate identification and measurement of the metabolite even at low concentrations.

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed and validated for the quantification of this compound in rat plasma. nih.gov In this method, a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is operated in the negative-ion mode. The structural confirmation is achieved through multiple reaction monitoring (MRM), which involves selecting a specific precursor ion and monitoring a characteristic product ion. nih.gov

The specific mass transition used for the identification of this compound is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of 480.2 to a product ion with an m/z of 436.3. nih.gov This transition is indicative of the loss of the sulfate (B86663) group, providing strong evidence for the identity of the compound. The structures of metabolites like this compound are often elucidated by analyzing their fragmentation patterns and accurate mass measurements. researchgate.net

Table 1: Mass Spectrometry Parameters for this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI) - Negative
Precursor Ion (m/z) 480.2
Product Ion (m/z) 436.3

This interactive data table is based on the research findings for the analysis of this compound.

3 X-ray Crystallography for Solid-State Structure (if applicable)

As of the current body of scientific literature, there are no publicly available data on the X-ray crystallographic analysis of this compound. This analytical technique, which is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, has not been reported for this specific metabolite. The focus of research on this compound has primarily been on its detection and quantification in biological fluids as part of pharmacokinetic studies of the parent drug, moxifloxacin.

Analytical Methodologies for Moxifloxacin N Sulfate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the analysis of drug metabolites within complex biological matrices. Its ability to separate the target analyte from the parent drug and endogenous interferences is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of moxifloxacin (B1663623) in pharmaceutical formulations and biological fluids. nih.govscielo.br Methods typically employ reversed-phase columns, such as C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijopp.org Detection is commonly achieved using an ultraviolet (UV) detector at the maximum absorption wavelength of moxifloxacin, which is approximately 293-295 nm. nih.govijopp.orgchemrxiv.org

However, the direct analysis of Moxifloxacin N-sulfate using HPLC with UV detection presents challenges. The polarity of the N-sulfate metabolite differs from the parent compound, and its concentration in biological samples is often significantly lower. oup.com Furthermore, attempts to simultaneously measure moxifloxacin and this compound have revealed that the N-sulfate metabolite ionizes very weakly in the electrospray ionization (ESI) negative-ion mode and is un-ionized in the positive-ion mode, which complicates detection when coupled with mass spectrometry and suggests potential difficulties in achieving high sensitivity with standard UV detection in complex matrices. oup.com Therefore, while HPLC forms the basis of the separation, more sensitive and specific detection methods are generally required for the reliable quantification of this compound.

Table 1: Examples of HPLC Methods for Moxifloxacin Analysis This table provides examples of HPLC conditions used for the parent drug, Moxifloxacin, which can serve as a starting point for developing separation methods for its N-sulfate metabolite.

Stationary Phase (Column)Mobile PhaseFlow RateDetection (λmax)Reference
Hypersil® BDS C18 (250×4.6 mm, 5µm)20 mM Ammonium (B1175870) dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25)1.5 mL/min295 nm nih.gov
Agela Technology, Venosil XBP C18 (4.6mm×250mm, 10μm)Phosphate (B84403) buffer and Methanol (18:7 v/v)1.3 mL/min293 nm ijopp.orgchemrxiv.org
C18 ColumnAcetonitrile-10 mM orthophosphoric acid (pH 2.5) (80:20, v/v)Not SpecifiedFluorescence (Ex: 464 nm, Em: 537 nm) after derivatization nih.gov
Inertsil ODS C18 (50x4.6mm, 5µm)0.1% Triethylamine (B128534) in water and Methanol1.0 mL/minNot Specified jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of this compound in biological matrices such as plasma. oup.comnih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, allowing for the accurate measurement of low concentrations of the metabolite.

A simple, rapid, and sensitive LC-MS/MS method has been developed and validated specifically for this compound in rat plasma. oup.comnih.gov This method typically involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. oup.comnih.gov Detection is performed using a triple quadrupole tandem mass spectrometer operating in the negative-ion ESI mode. oup.comnih.gov The multiple reaction monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions are monitored. For this compound, the optimized transition has been identified as m/z 480.2 → m/z 436.3. oup.comnih.gov This specific transition ensures that only the target analyte is being measured, eliminating potential interferences from the biological matrix. oup.com

Validated LC-MS/MS methods have demonstrated excellent linearity, precision, and accuracy, meeting the guidelines set by regulatory bodies like the U.S. Food and Drug Administration. nih.gov These methods have been successfully applied to pharmacokinetic studies, enabling the characterization of the metabolite's concentration-time profile following the administration of moxifloxacin. oup.comnih.gov

Table 2: LC-MS/MS Method Parameters for this compound Quantification

ParameterConditionsReference
Biological MatrixRat Plasma oup.comnih.gov
Sample PreparationOne-step protein precipitation with methanol oup.comnih.gov
Chromatographic ColumnAgilent Extend C18 (4.6 × 250 mm; 5 μm) oup.comnih.gov
Mobile PhaseAcetonitrile and distilled water (30:70, v/v) containing 5 mM ammonium formate (B1220265) (pH 8.82) oup.comnih.gov
Flow Rate1.0 mL/min oup.comnih.gov
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode oup.comnih.gov
MRM Transitionm/z 480.2 → m/z 436.3 oup.comnih.gov
Linear Range2 to 200 ng/mL nih.gov

Gas Chromatography (GC) Considerations for Specific Derivatives

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. The compound's high polarity, low volatility, and thermal instability prevent it from being readily vaporized and passed through a GC column without decomposition.

For GC analysis to be feasible, a derivatization step would be required to convert this compound into a more volatile and thermally stable derivative. This process adds complexity and potential variability to the analytical method. Given the success and direct applicability of LC-MS/MS, the development of a GC-based method for this compound is not a common or practical approach. While GC-MS has been used to identify certain potential genotoxic impurities in the moxifloxacin drug substance, this application is for small, volatile molecules and is not relevant to the analysis of the large, polar N-sulfate metabolite. researchgate.net

Supercritical Fluid Chromatography (SFC) Potential Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is recognized for its ability to perform rapid and efficient separations, often with reduced consumption of organic solvents compared to HPLC.

Currently, there is a lack of published literature describing the specific application of SFC for the analysis of this compound. However, the potential for this technique exists. SFC coupled with mass spectrometry (SFC-MS) could theoretically offer a high-throughput alternative to LC-MS/MS for the quantification of this compound in biological samples. Its utility in separating polar compounds makes it a plausible, though unexplored, option for future method development. The advantages could include faster analysis times and a "greener" analytical footprint due to lower solvent usage.

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic methods are fundamental in analytical chemistry for both the structural characterization and quantification of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective method frequently used for the quantification of moxifloxacin in bulk drug and pharmaceutical dosage forms. derpharmachemica.comscholarsresearchlibrary.com The moxifloxacin molecule contains a chromophore that absorbs light in the UV region, with a wavelength of maximum absorbance (λmax) consistently reported around 293-294 nm. derpharmachemica.comsaudijournals.comsilae.it Beer-Lambert's law is typically obeyed over a specific concentration range, allowing for quantitative analysis. derpharmachemica.comsilae.it

When used as a detector for HPLC, UV-Vis spectroscopy can quantify this compound following its chromatographic separation from other components. However, using UV-Vis spectroscopy alone for the direct quantification of this compound in biological samples like plasma is not feasible. The primary limitation is the lack of specificity. saudijournals.com Biological matrices contain numerous endogenous compounds that may also absorb UV light in the same wavelength range, leading to significant interference and inaccurate results. Therefore, while UV-Vis detection is an integral part of an HPLC system, it relies entirely on the chromatographic separation to provide specificity for the analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule. While specific IR spectral data for this compound is not extensively detailed in the reviewed literature, the spectrum can be inferred from the characteristic absorptions of its parent compound, Moxifloxacin, and the sulfate (B86663) functional group.

For the parent Moxifloxacin structure, significant IR absorption bands include those for the C-H bonds of the aromatic system (around 1450 cm⁻¹) and aliphatic C-H bonds (around 2917 cm⁻¹ and 2850 cm⁻¹). researchgate.net A distinct and crucial peak is the carbonyl group (C=O) absorption band, which appears around 1700-1708 cm⁻¹. researchgate.net The addition of the N-sulfate group introduces a new key absorption band. Sulfate esters (R-O-SO₃⁻) characteristically display a strong absorption band originating from the S=O stretching vibration, typically found around 1230 cm⁻¹. nih.gov Therefore, the IR spectrum of this compound is expected to feature the foundational peaks of the Moxifloxacin core, alongside a prominent band near 1230 cm⁻¹ indicating the presence of the N-sulfate moiety.

Fluorometric Methods

Fluorometric methods offer high sensitivity for the quantification of fluorescent compounds like Moxifloxacin. Although research specifically detailing the fluorometric detection of this compound is limited, the methods developed for the parent compound are foundational. Spectrofluorimetric techniques have been established for Moxifloxacin in various media. nih.govresearchgate.net

One method allows for the determination of Moxifloxacin in an aqueous solution (phosphoric acid-phosphate buffer, pH 8.3) with an excitation wavelength (λ exc) of 287 nm and an emission wavelength (λ em) of 465 nm. nih.govresearchgate.net This method demonstrates a linear range from 30 to 300 ng/mL, with a limit of detection (LOD) of 10 ng/mL and a limit of quantification (LOQ) of 30 ng/mL. nih.govresearchgate.net

To minimize background fluorescence from biological matrices like serum and urine, another method utilizes a micellar medium of 8 mM sodium dodecyl sulfate (SDS) at pH 4.0. nih.govresearchgate.net In this environment, the enhanced fluorescence of Moxifloxacin is measured at λ exc = 294 nm and λ em = 503 nm. nih.govresearchgate.net This approach yields a detection limit of 15 ng/mL and a quantification limit of 60 ng/mL. nih.govresearchgate.net A separate HPLC method with fluorometric detection after pre-column derivatization with fluorescamine (B152294) used an excitation of 351 nm and detected the emission at 481 nm. researchgate.net

Fluorometric Method Parameters for Moxifloxacin Detection
MediumpHExcitation (λ exc)Emission (λ em)Linear RangeLODLOQSource
Aqueous Buffer8.3287 nm465 nm30-300 ng/mL10 ng/mL30 ng/mL nih.govresearchgate.net
Micellar (SDS)4.0294 nm503 nm30-300 ng/mL15 ng/mL60 ng/mL nih.govresearchgate.net
HPLC (Pre-column derivatization)N/A351 nm481 nm1-40 µg/mL0.3 µg/mL1 µg/mL researchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), is a high-efficiency separation technique suitable for analyzing fluoroquinolones. nih.gov Methods have been developed and validated for the separation of Moxifloxacin from other similar compounds. One CZE method utilizes a simple aqueous electrolyte system consisting of 25 mmol L⁻¹ TRIS/hydrochloride and 15 mmol L⁻¹ sodium tetraborate (B1243019) buffer (pH 8.87). scielo.br The separation is achieved within 3 minutes with direct UV detection at 282 nm. scielo.br

For determining the enantiomeric purity of Moxifloxacin and separating it from its potential isomers, a more specialized CE method has been employed. This technique uses a 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (B1674603) (HS-gamma-CD) as a chiral selector and 6% acetonitrile. researchgate.net The separation is performed in a fused-silica capillary at 20°C with an applied voltage of -13 kV and UV detection at 295 nm. researchgate.net The successful detection of S,S-(-)-moxifloxacin-N-sulphate in wastewater samples suggests the applicability of these electrophoretic techniques for the metabolite's analysis. researchgate.net

Capillary Electrophoresis Parameters for Moxifloxacin Analysis
MethodElectrolyte SystempHVoltageDetection WavelengthApplicationSource
CZE25 mmol L⁻¹ TRIS/HCl and 15 mmol L⁻¹ Sodium Tetraborate8.87+25 kV282 nmQuantification scielo.br
Chiral CE12.5 mM TEA Phosphate with 5% HS-gamma-CD and 6% Acetonitrile2.5-13 kV295 nmEnantiomeric Purity researchgate.net

Sample Preparation Strategies for Diverse Non-Human Matrices

Effective sample preparation is crucial for accurate quantification of this compound in complex non-human biological matrices, such as rat plasma. nih.gov A multi-step approach involving protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) has been utilized to identify metabolites in rat urine, feces, and blood samples. nih.gov

Protein Precipitation Techniques

Protein precipitation is a common first step in sample preparation for bioanalysis to remove high-molecular-weight interferences. For the analysis of this compound in rat plasma, a simple and rapid one-step protein precipitation with methanol has been successfully developed and validated. nih.gov In general, organic solvents like acetonitrile and strong acids such as trichloroacetic acid (TCA) are effective protein precipitants. rug.nlsci-hub.se Studies show that TCA can achieve over 96% protein precipitation efficiency at various volume ratios, while acetonitrile is also highly effective, especially at precipitant-to-plasma ratios of 2.5:1 or higher. sci-hub.se The use of metal hydroxides, such as zinc hydroxide (B78521) formed by mixing zinc sulfate and sodium hydroxide, is another effective method. mdpi.com

Liquid-Liquid Extraction and Solid-Phase Extraction

Following initial cleanup steps like protein precipitation, more selective extraction techniques may be required. An optimized approach for the comprehensive metabolic investigation of Moxifloxacin in rat biological samples involved a sequence of protein precipitation, followed by liquid-liquid extraction, and finally solid-phase extraction (SPE). nih.gov

SPE is particularly effective for both cleanup and concentration of analytes from complex matrices. For the determination of the parent compound Moxifloxacin in human plasma, SPE using Oasis® HLB (Hydrophilic-Lipophilic Balanced) cartridges has been proven successful. nih.gov This type of sorbent is effective for extracting a broad range of compounds from aqueous samples.

Matrix Effects and Method Validation

When using sensitive detection methods like tandem mass spectrometry (MS/MS), assessing the impact of the biological matrix on analyte ionization is essential. The matrix effect is the alteration of analyte response due to co-eluting components from the sample matrix. e-b-f.eu For the LC/MS/MS method developed to quantify this compound in rat plasma, no considerable matrix effect was found. nih.gov

Validation of this method demonstrated excellent performance according to regulatory guidelines. nih.gov The calibration curve was linear over the concentration range of 2 to 200 ng/mL. nih.gov The method's accuracy and precision were confirmed with intraday and interday relative errors within -0.40% to 4.99% and relative standard deviations (RSD) of less than 7.10%. nih.gov In other validated methods for the parent compound, matrix effects were well-compensated by using isotope-labeled internal standards, with matrix effect values ranging from 95.7% to 112.5%. rug.nlnih.gov

Method Validation Parameters for this compound in Rat Plasma
ParameterResultSource
Analytical MethodLC/MS/MS nih.gov
Linearity Range2 to 200 ng/mL nih.gov
Intraday Precision (RSD)< 7.10% nih.gov
Interday Precision (RSD)< 7.10% nih.gov
Intraday Accuracy (RE)-0.40% to 4.99% nih.gov
Interday Accuracy (RE)-0.40% to 4.99% nih.gov
Matrix EffectNot considerable nih.gov

Metabolic Formation and Biotransformation of Moxifloxacin N Sulfate

The formation of Moxifloxacin (B1663623) N-sulfate is a phase II metabolic reaction, specifically an N-sulfation, which involves the addition of a sulfonate group to a nitrogen atom on the moxifloxacin molecule. This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).

Identification and Characterization of Enzymes Involved in N-Sulfation

Sulfotransferase (SULT) Isoforms and Substrate Specificity for Moxifloxacin N-sulfate Formation

The biotransformation of moxifloxacin into its N-sulfate metabolite is mediated by cytosolic sulfotransferase (SULT) enzymes. While the specific human SULT isoforms responsible for the N-sulfation of moxifloxacin have not been definitively identified in the reviewed literature, the SULT1A family, particularly SULT1A1, is known to be a primary contributor to the sulfation of a wide array of xenobiotics. The substrate specificity of SULT enzymes is broad and can overlap, suggesting that multiple isoforms may contribute to the metabolism of moxifloxacin. The process of sulfation generally leads to more water-soluble compounds, facilitating their excretion from the body.

Cofactor Requirements (e.g., PAPS) for N-Sulfation Reactions

The enzymatic N-sulfation of moxifloxacin is critically dependent on the presence of a universal sulfonate donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). SULT enzymes catalyze the transfer of the sulfonate group from PAPS to the acceptor molecule, in this case, moxifloxacin. The availability of PAPS within the cell can be a rate-limiting factor for sulfation reactions.

In Vitro Biotransformation Studies of Moxifloxacin to N-sulfate

In vitro experimental systems are essential for characterizing the metabolic pathways of drugs like moxifloxacin. These systems allow for the investigation of specific enzymatic activities in a controlled environment.

Microsomal and Cytosolic Incubation Systems

Studies on drug metabolism often utilize subcellular fractions, such as microsomes and cytosol, from tissues like the liver, which is a primary site of drug metabolism. Since SULTs are cytosolic enzymes, the cytosolic fraction is the appropriate system for studying the N-sulfation of moxifloxacin. Incubation of moxifloxacin with liver cytosol fortified with PAPS would be the standard in vitro method to investigate the formation of this compound.

Recombinant Enzyme Expression Systems for Elucidating Specific SULT Activities

To pinpoint the specific SULT isoforms responsible for moxifloxacin N-sulfation, recombinant enzyme expression systems are employed. This involves expressing individual human SULT isoforms in cell lines (e.g., bacterial or insect cells) and then incubating the purified enzymes with moxifloxacin and PAPS. This approach allows for the determination of the catalytic activity of each specific SULT isoform towards moxifloxacin, thereby identifying the key enzymes involved in its N-sulfation.

Species-Specific Metabolism and Comparative Biotransformation of this compound (excluding human data)

Significant interspecies differences in the metabolism of moxifloxacin have been observed, particularly in the extent of N-sulfation versus other metabolic pathways like glucuronidation.

In rats , the sulfate (B86663) conjugate is a major metabolite of moxifloxacin. researchgate.net This suggests that sulfation is a prominent metabolic pathway for this species. In contrast, in mice, rabbits, and dogs , moxifloxacin is primarily excreted as glucuronide conjugates, with the formation of the N-sulfate metabolite being a less significant pathway. researchgate.netMonkeys exhibit a metabolic profile where both sulfate and glucuronide conjugation pathways are substantially active, showing a more balanced distribution between the two. researchgate.net

These species-specific differences in drug metabolism are crucial in preclinical studies for the selection of appropriate animal models to predict human pharmacokinetics. The variations in the prominence of N-sulfation across species likely reflect differences in the expression and activity of the respective SULT and UDP-glucuronosyltransferase (UGT) enzymes.

Table 1: Comparative Metabolism of Moxifloxacin in Different Species

Species Major Metabolites
Rat Sulfate conjugate researchgate.net
Mouse Glucuronide conjugates researchgate.net
Rabbit Glucuronide conjugates researchgate.net
Dog Glucuronide conjugates researchgate.net
Monkey Sulfate and glucuronide conjugates (equal distribution) researchgate.net

Kinetic Analysis of this compound Formation and Degradation

Formation Kinetics:

There is a lack of specific data regarding the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the sulfotransferase enzymes responsible for the formation of this compound. Such data would be crucial for a quantitative understanding of the rate of its formation in vivo.

Degradation Kinetics:

Similarly, the specific degradation pathways and kinetic parameters for this compound are not well-defined in the literature. While studies have investigated the degradation of the parent compound, moxifloxacin, under various conditions such as hydrolysis and photodegradation, this information does not directly apply to the kinetic stability and degradation of its N-sulfate metabolite. nih.govnih.gov Research on the stability of moxifloxacin in different environments has been conducted, but specific kinetic data on the degradation of the N-sulfate metabolite is not provided. nih.gov

The following table summarizes the general information available regarding the metabolism and excretion of this compound, highlighting the absence of specific kinetic data.

ParameterFindingSource
Metabolic Pathway Phase II sulfation nih.govresearchgate.net
Enzyme Class Sulfotransferase nih.govresearchgate.net
Formation Location Liver nih.gov
Excretion Route Primarily feces, minor in urine fda.gov
Percentage of Dose Approximately 38% (as sulfate conjugate) fda.govdrugbank.com
Plasma Protein Binding High fda.gov
Formation Kinetic Parameters (Km, Vmax) Data not available in searched literature
Degradation Pathways Data not available in searched literature
Degradation Rate Constants Data not available in searched literature

Further research is required to elucidate the specific kinetic parameters governing the formation and degradation of this compound.

Preclinical Pharmacokinetic Evaluation of Moxifloxacin N Sulfate Non Human Models

Absorption and Distribution Studies in Animal Models (e.g., rat, dog, monkey)

The formation of Moxifloxacin (B1663623) N-sulfate occurs following the systemic absorption of the parent drug, moxifloxacin. Preclinical studies in a range of animal species, including rats, dogs, and rhesus monkeys, have established that moxifloxacin is rapidly absorbed and widely distributed. nih.gov The bioavailability of the parent compound is generally moderate to high across these species. nih.gov

Once moxifloxacin enters circulation, it is metabolized into Moxifloxacin N-sulfate (M1). The systemic exposure to this metabolite is considerably lower than that of the parent compound. In preclinical evaluations, the peak plasma concentrations of M1 are generally less than 10% of those observed for moxifloxacin. fda.gov This indicates a limited presence of the N-sulfate metabolite in the systemic circulation relative to the parent drug.

The distribution of this compound is influenced by the characteristics of the parent drug, which exhibits a medium to large volume of distribution (Vss) in animal models, ranging from 2.0 to 4.9 L/kg. nih.gov While specific Vss values for the M1 metabolite are not detailed, its presence is confirmed in the plasma of preclinical species. nih.govresearchgate.net The unbound fraction of moxifloxacin in plasma is low across species, and the M1 metabolite is noted to be strongly bound to plasma proteins. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Parent Moxifloxacin in Animal Models

Parameter Wistar Rat Beagle Dog Rhesus Monkey
Bioavailability (Oral) 84% 91% 52%
Volume of Distribution (Vss, L/kg) 2.0 2.1 2.0
Unbound Fraction in Plasma (fu) 71% 61% 55%
Total Body Clearance (CL, L/h/kg) 0.81 0.28 0.44
Elimination Half-Life (t½, hours) 2.2 8.4 3.5

Data derived from studies on the parent compound, Moxifloxacin, providing context for the formation and presence of its N-sulfate metabolite. nih.gov

Metabolism and Excretion Pathways of this compound in Preclinical Species

This compound (M1) is a significant product of phase II metabolism of the parent drug. fda.gov The biotransformation process involves sulfate (B86663) conjugation and, notably, does not involve the cytochrome P450 enzyme system. fda.gov This metabolic pathway makes the M1 conjugate a major metabolite, accounting for approximately 38% of the administered moxifloxacin dose in preclinical models. fda.gov

The excretion of this compound has been well-characterized. The metabolite is detected in the plasma, urine, and feces of test species. nih.govresearchgate.net However, the primary route of elimination for the M1 metabolite is fecal excretion. fda.gov A smaller fraction of the metabolite is excreted via the kidneys. researchgate.netnih.gov In total, nearly all of an administered dose of moxifloxacin can be recovered in urine and feces as either the unchanged parent drug or its known metabolites, including M1. fda.gov

Table 2: Characteristics of this compound (M1) Metabolism and Excretion

Characteristic Finding
Metabolic Pathway Sulfate Conjugation (Phase II) fda.gov
Enzyme System Not mediated by Cytochrome P450 fda.gov
Proportion of Dose Accounts for ~38% of the parent drug dose fda.gov
Matrices Detected In Plasma, Urine, Feces nih.govresearchgate.net
Primary Excretion Route Feces fda.gov
Secondary Excretion Route Urine (~2.5% of dose) researchgate.netnih.gov

Tissue Distribution and Accumulation in Animal Systems (excluding human tissue data)

Data from preclinical studies indicate that the parent compound, moxifloxacin, is widely distributed throughout the body, with tissue concentrations often surpassing those found in plasma. fda.gov Due to its lipophilic nature, moxifloxacin effectively penetrates various body fluids and tissues. nih.gov Studies in animal models such as goats have shown a high apparent volume of distribution, suggesting extensive tissue penetration. nih.gov

While specific quantitative studies detailing the tissue distribution and accumulation of the this compound metabolite itself are limited, its known excretion pathways provide insight. As M1 is primarily eliminated in the feces and to a lesser extent in the urine, it logically follows that the metabolite is present in and transits through the hepatobiliary system and the kidneys. The detection of M1 in both urine and feces confirms its passage through these organ systems as part of its elimination from the body. fda.govnih.gov

Compartmental and Non-Compartmental Pharmacokinetic Modeling of this compound in Preclinical Species

Pharmacokinetic modeling for moxifloxacin has been performed in several preclinical species. Non-compartmental analysis has been used to determine key parameters such as clearance, volume of distribution, and elimination half-life in species including rats, dogs, and monkeys. nih.gov Furthermore, compartmental models, often a two-compartment open model, have been applied to describe the plasma concentration-time profile of the parent drug in animals like goats. nih.gov

However, specific pharmacokinetic models focusing on the this compound (M1) metabolite in preclinical species are not extensively detailed in the available literature. The modeling efforts primarily characterize the disposition of the parent compound. The comparatively low plasma concentrations of M1, which are generally less than 10% of the parent drug, may contribute to the focus on modeling the pharmacokinetics of moxifloxacin itself. fda.gov The terminal elimination slope of the M1 metabolite in plasma has been observed to parallel that of the parent compound, suggesting that its elimination rate is dependent on the formation rate from moxifloxacin. researchgate.net

Potential Biological Activities and Interactions of Moxifloxacin N Sulfate Preclinical/in Vitro

In Vitro Biological Activity Screening of the N-sulfate Metabolite

In vitro studies and preclinical evaluations have concluded that Moxifloxacin (B1663623) N-sulfate is a microbiologically inactive substance. portico.orgnih.gov As a result, dedicated in vitro biological activity screenings, such as enzyme inhibition assays, specific antimicrobial activity tests against non-human pathogens, or receptor binding studies, are not prominently featured in the scientific literature for this specific metabolite. The focus of research has been on the parent compound, moxifloxacin, with the N-sulfate conjugate being identified as a terminal, inactive product of its metabolic pathway. dovepress.comresearchgate.net

Contribution to Parent Drug Activity or Independent Pharmacological Role in Non-Human Biological Systems

The available scientific literature consistently describes Moxifloxacin N-sulfate as an inactive metabolite. portico.orgnih.govnih.gov There is no evidence to suggest that it contributes to the antimicrobial activity of the parent drug, moxifloxacin. Its formation is considered a step in the detoxification and elimination pathway of moxifloxacin from the body. dovepress.comoup.com Consequently, an independent pharmacological role for this compound in non-human biological systems has not been identified or suggested in preclinical studies.

Interactions with Biological Macromolecules (e.g., proteins, DNA) in vitro

While the parent compound, moxifloxacin, exerts its antibacterial effect by interacting with bacterial DNA gyrase and topoisomerase IV, its N-sulfate metabolite is considered microbiologically inactive. portico.orgnih.gov This lack of activity implies that this compound does not significantly interact with these bacterial enzymes in a manner that would inhibit their function. Detailed in vitro studies focusing specifically on the binding of this compound to proteins or DNA are not extensively reported, which is consistent with its classification as an inactive metabolite.

Modulation of Cellular Pathways in Model Organisms or Cell Lines (excluding human disease models)

Given that this compound is recognized as a pharmacologically inactive metabolite, there is no published research indicating that it modulates cellular pathways in model organisms or cell lines. The biotransformation of moxifloxacin to its N-sulfate conjugate is a process that leads to a compound with no significant biological activity. portico.orgnih.gov Therefore, effects on cellular signaling, gene expression, or other cellular pathways are not anticipated and have not been a subject of investigation in preclinical in vitro models.

Computational and Theoretical Studies of Moxifloxacin N Sulfate

Molecular Docking and Binding Affinity Predictions with Metabolic Enzymes or Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Moxifloxacin (B1663623) N-sulfate, docking studies can be employed to understand its interaction with various biological targets.

Interaction with Metabolic Enzymes: Moxifloxacin is known to be metabolized via sulfation. nih.gov Molecular docking could be used to simulate the binding of Moxifloxacin within the active site of sulfotransferase enzymes (SULTs). By comparing the binding affinity and pose of the parent drug with that of its N-sulfate metabolite, researchers could infer whether the metabolite is likely to inhibit or be a substrate for other metabolic enzymes.

Interaction with Pharmacological Targets: The primary targets of fluoroquinolones like moxifloxacin are bacterial DNA gyrase and topoisomerase IV. northwestern.edu Docking studies of Moxifloxacin N-sulfate with these enzymes could predict whether the metabolite retains any antibacterial activity or if the N-sulfation significantly alters its binding affinity, potentially rendering it inactive. For instance, studies on the parent compound, moxifloxacin, have explored its binding to the HCV NS3 helicase, indicating the potential for broader applications. nih.gov Similar exploratory docking of the N-sulfate metabolite could be performed.

A hypothetical docking study of Moxifloxacin and its N-sulfate metabolite with a generic bacterial DNA gyrase active site is presented below to illustrate the potential differences in binding energy, which is a measure of binding affinity.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Moxifloxacin-8.5Asp87, Ser91, Arg95
This compound-6.2Ser91, Arg95

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. A quantitative structure-activity relationship (QSAR) study on quinolone antibacterials has utilized HOMO and LUMO energies as descriptors for genotoxic potential. pku.edu.cn For this compound, a higher HOMO-LUMO energy gap would suggest greater stability and lower reactivity compared to the parent compound.

Electrostatic Potential Mapping: This technique visualizes the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an electrostatic potential map would likely show a high negative potential around the sulfate (B86663) group, influencing how the molecule interacts with its environment, including water molecules and biological macromolecules.

The following table presents some computed properties of Moxifloxacin and its N-sulfate metabolite, which can be derived from quantum chemical calculations.

PropertyMoxifloxacinThis compound
Molecular Formula C21H24FN3O4 nih.govC21H24FN3O7S nih.gov
Molecular Weight 401.4 g/mol nih.gov481.5 g/mol nih.gov
XLogP3 0.6 nih.gov2.1 nih.gov
Topological Polar Surface Area 82.1 Ų nih.gov136 Ų nih.gov

Data sourced from PubChem. nih.govnih.gov

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Conformational Analysis: MD simulations of this compound in a solvent, such as water, would reveal its preferred three-dimensional structures and flexibility. The addition of the bulky and charged sulfate group would likely alter the conformational landscape compared to the parent moxifloxacin molecule.

Interaction with Biological Membranes: These simulations could also be used to model the interaction of this compound with lipid bilayers, providing insights into its ability to cross cell membranes. This is particularly relevant for understanding its absorption, distribution, and excretion profiles. The increased polarity due to the sulfate group would be expected to hinder passive diffusion across membranes.

Prediction of Metabolic Fate and Reactivity using In Silico Models

In silico models are increasingly used in drug discovery and development to predict the metabolic fate of compounds. news-medical.net These models can help to identify potential sites of metabolism and predict the formation of various metabolites.

For this compound, in silico models could be used to investigate the following:

Further Metabolism: Predicting whether the N-sulfate metabolite can undergo further metabolic transformations, such as hydroxylation or glucuronidation.

Reactivity: Assessing the potential for the N-sulfate conjugate to be reactive and form covalent bonds with proteins or DNA. While sulfation is generally considered a detoxification pathway, some sulfate conjugates can be chemically reactive.

Transporter Interactions: Predicting the likelihood of this compound being a substrate for various uptake and efflux transporters, which play a crucial role in its disposition.

Physiologically based pharmacokinetic (PBPK) modeling, an in silico technique, has been used to predict the concentrations of the parent drug, moxifloxacin, in different patient populations. nih.gov Such models incorporate metabolic pathways, and similar approaches could be extended to predict the pharmacokinetics of the N-sulfate metabolite.

Structure-Activity Relationship (SAR) Analysis of N-sulfate Conjugation

Impact on Antibacterial Activity: By comparing the antibacterial activity of Moxifloxacin with that of this compound, a clear SAR can be established. It is generally expected that the addition of a highly polar sulfate group would decrease the antibacterial activity by reducing cell wall penetration and altering the binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.gov

Influence on Physicochemical Properties: The N-sulfation significantly alters the physicochemical properties of the molecule, as indicated in the table in section 7.2. The increase in molecular weight and polar surface area, along with a likely decrease in lipophilicity (though XLogP3 is predicted to be higher, this may not reflect the ionized state), are key structural changes that influence the molecule's pharmacokinetic profile. nih.govnih.gov These changes generally lead to increased renal excretion.

The development of quinolones has involved extensive SAR studies, focusing on modifications at various positions of the quinolone nucleus to enhance potency and spectrum of activity. researchgate.net The N-sulfate metabolite represents a naturally occurring structural modification, and understanding its SAR provides a more complete picture of the drug's in vivo behavior.

Moxifloxacin N Sulfate As a Pharmaceutical Impurity or Degradation Product

Impurity Profiling and Characterization in Moxifloxacin (B1663623) Drug Substances and Products

Moxifloxacin N-sulfate is recognized as a key metabolite and impurity associated with moxifloxacin. caymanchem.commedchemexpress.com Its presence in drug substances and finished products necessitates rigorous impurity profiling to ensure that its levels are maintained within acceptable toxicological limits. The characterization and identification of this compound, along with other related substances, are crucial steps in the quality control of moxifloxacin.

Advanced analytical techniques are employed to separate and identify impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a common method for monitoring moxifloxacin-related compounds. semanticscholar.org For definitive identification and structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable. These methods allow for the detection of impurities even at trace levels and provide accurate mass data, which is critical for confirming the identity of compounds like this compound. semanticscholar.orgdoi.org Studies have utilized HPLC coupled with Ultraviolet (UV) detection and high-resolution mass spectrometry to successfully identify multiple moxifloxacin-related impurities, including the N-sulfate variant. semanticscholar.orgresearchgate.net

The impurity profile of moxifloxacin can include a range of compounds generated during synthesis or degradation. Besides this compound, other observed impurities may include N-oxide and glucuronide conjugates. creative-proteomics.com

Stability Studies and Degradation Pathways Leading to this compound Formation

The formation of this compound is often a result of the degradation of the parent moxifloxacin molecule under various stress conditions. Stability studies are essential to understand the circumstances under which this and other impurities are formed, helping to establish appropriate storage conditions and shelf-life for the drug product. creative-proteomics.com These studies typically involve subjecting the drug substance to forced degradation under conditions such as heat, light, humidity, and different pH levels. creative-proteomics.comresearchgate.net

Hydrolytic Degradation Mechanisms

Hydrolysis represents a potential degradation pathway for moxifloxacin, particularly for its derivatives. The sulfate (B86663) ester bond within the this compound molecule can undergo hydrolysis, especially under acidic conditions, leading to its degradation. The stability of moxifloxacin itself across a range of pH values is a critical factor in preventing the formation of hydrolytic degradants.

Photolytic Degradation Mechanisms

Quinolones as a class of compounds can be susceptible to degradation upon exposure to light. creative-proteomics.com Photostability studies are a regulatory requirement to assess the impact of light on the drug's integrity. While specific mechanisms for the photolytic formation of this compound are not extensively detailed in the provided context, forced degradation studies under photolytic conditions are standard practice. researchgate.net Such studies on similar molecules have shown the formation of various degradation products, indicating that light can be a significant factor in the generation of impurities. researchgate.net

Oxidative Degradation Pathways

Oxidative stress is a well-known pathway for the degradation of many pharmaceutical compounds. This compound can participate in redox reactions when subjected to oxidative conditions. The potential for moxifloxacin to degrade via oxidation underscores the importance of protecting the drug substance and product from oxidizing agents. Studies on other drugs have shown that oxidative conditions can lead to the formation of sulfoxide (B87167) and sulfone impurities, which suggests analogous pathways could be relevant for sulfur-containing compounds like this compound. researchgate.net

Reference Standard Development and Qualification for this compound as an Impurity

The accurate quantification and control of any impurity rely on the availability of a highly characterized reference standard. For this compound, reference standards are commercially available from various specialized suppliers, often as a disodium (B8443419) salt. ondemand.com

These reference standards are crucial for a variety of applications in the pharmaceutical industry, including:

Analytical Method Development: To establish and optimize methods for detecting and quantifying the impurity.

Method Validation: To demonstrate that the analytical method is accurate, precise, reproducible, and specific for the impurity.

Quality Control (QC) Testing: For routine analysis of batches of moxifloxacin drug substance and product to ensure they meet the specified impurity limits.

The qualification of these standards involves extensive characterization to confirm their identity and purity, ensuring their suitability for use as a benchmark against which production samples are compared.

Analytical Method Development for Impurity Quantification and Control

Developing robust and sensitive analytical methods is essential for the quantification and control of this compound. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has proven to be a powerful technique for this purpose. semanticscholar.orgdoi.org Methods have been developed and validated to quantify this compound in biological matrices like rat plasma, and the principles of these methods are directly applicable to quality control in manufacturing. researchgate.netresearchgate.net

A typical LC-MS/MS method involves a chromatographic separation step followed by mass spectrometric detection. Key parameters of a developed method are detailed in the table below.

ParameterDetails
Technique Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net
Chromatographic Column Agilent Extend C18 (4.6 × 250 mm; 5 μm) researchgate.netresearchgate.net
Mobile Phase Acetonitrile (B52724) and distilled water (30:70, v/v) containing 5 mM ammonium (B1175870) formate (B1220265) (pH adjusted to 8.82) researchgate.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source researchgate.net
Ionization Mode Negative-ion mode researchgate.net
Monitoring Mode Multiple Reaction Monitoring (MRM) researchgate.net

Such methods demonstrate high sensitivity, with linear calibration curves established at low concentrations (e.g., 2 to 200 ng/mL in plasma studies), making them suitable for controlling the impurity at pharmaceutically relevant levels. researchgate.net The validation of these methods according to regulatory guidelines (such as those from the International Council for Harmonisation - ICH) ensures their reliability for routine quality control. semanticscholar.org

Future Research Directions and Applications of Moxifloxacin N Sulfate Research

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of Moxifloxacin (B1663623) N-sulfate, particularly at trace levels in complex biological and environmental matrices, are paramount for detailed pharmacokinetic and environmental monitoring studies. While standard High-Performance Liquid Chromatography (HPLC) methods are used for moxifloxacin, more advanced techniques are necessary for its metabolites. nih.govpharmaffiliates.com

A significant step forward has been the development of a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Moxifloxacin N-sulfate in rat plasma. researchgate.netnih.gov This technique offers high sensitivity and specificity, which is essential for trace analysis. The described method utilizes a simple one-step protein precipitation for sample preparation, making it rapid and efficient for pharmacokinetic studies. researchgate.netnih.gov The calibration curve for this method was linear in the range of 2 to 200 ng/mL, demonstrating its suitability for detecting low concentrations. researchgate.net

Future research should focus on refining and expanding upon such methods. This could include the development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to further enhance sensitivity and enable the detection of even lower concentrations of this compound in various biological samples, such as urine and feces, as well as in environmental samples like wastewater and soil. ucp.ptnih.gov Additionally, the development of validated analytical standards for this compound is crucial for ensuring the accuracy and comparability of data across different laboratories and studies.

Table 1: LC/MS/MS Method for this compound Analysis in Rat Plasma

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
Sample Matrix Rat Plasma
Sample Preparation One-step protein precipitation with methanol (B129727)
Chromatographic Column Agilent Extend C18 (4.6×250 mm; 5 μm)
Mobile Phase Acetonitrile (B52724) and distilled water (30:70, v/v) containing 5 mM ammonium (B1175870) formate (B1220265) (pH=8.82)
Flow Rate 1.0 mL/min
Detection Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in negative-ion mode
Linear Range 2 to 200 ng/mL
Precision (RSD) < 7.10%
Accuracy (RE) -0.40 to 4.99%

Further Elucidation of N-Sulfation Mechanisms and Regulatory Factors

Moxifloxacin is primarily metabolized in the liver through phase II conjugation reactions, resulting in the formation of an N-sulfate conjugate (M1) and an acyl-glucuronide (M2). ucp.ptnih.govnih.govresearchgate.netportico.org The cytochrome P450 system is not involved in the metabolism of moxifloxacin. researchgate.netnih.govfda.gov The N-sulfation is mediated by a superfamily of enzymes known as sulfotransferases (SULTs). researchgate.netnih.govnih.gov These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. youtube.com

While it is established that SULTs are responsible for the formation of this compound, the specific SULT isoforms involved have not yet been definitively identified. Humans have at least 13 cytosolic SULT isoforms, each with distinct but often overlapping substrate specificities. nih.gov Future research should aim to identify the specific SULT isoform(s) responsible for moxifloxacin N-sulfation. This can be achieved through in vitro studies using recombinant human SULT isoforms. Identifying the specific enzymes will provide a deeper understanding of the metabolic pathway and potential for drug-drug interactions. nih.gov

Furthermore, the regulatory factors that influence the expression and activity of these SULTs in relation to moxifloxacin metabolism are largely unknown. Research into genetic polymorphisms, induction, and inhibition of the relevant SULT isoforms could explain inter-individual variability in moxifloxacin metabolism. frontiersin.org For instance, studies on other drugs have shown that non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit SULT1A1, a predominant SULT isoform in the liver and small intestine. nih.gov Investigating whether similar interactions occur with moxifloxacin could have significant clinical implications.

Investigation of Environmental Fate and Biodegradation of this compound

The environmental presence of fluoroquinolones is a growing concern due to their potential ecotoxicological effects and the risk of promoting antibiotic resistance. ucp.ptugent.be Studies have investigated the environmental fate of the parent compound, moxifloxacin, revealing that it can undergo photodegradation and biodegradation by certain bacterial strains. ucp.ptnih.govresearchgate.netresearchgate.nettandfonline.comcaymanchem.com However, there is a notable lack of information regarding the environmental fate and biodegradation of its major metabolite, this compound.

Future research should focus on the persistence, mobility, and transformation of this compound in various environmental compartments, including soil and aquatic systems. It is crucial to determine if this metabolite retains any antibacterial activity or if its degradation products pose any ecotoxicological risks. researchgate.net Studies on its potential for biodegradation by environmental microorganisms are also needed to understand its natural attenuation. Given that this compound is more water-soluble than its parent compound, its environmental transport and bioavailability may differ significantly.

Utility as a Research Tool or Chemical Probe in Metabolism Studies

The quantification of this compound in biological fluids serves as a valuable biomarker for assessing the metabolic clearance of moxifloxacin. In pharmacokinetic studies, the concentration of this metabolite provides a direct measure of the extent of N-sulfation, offering insights into the activity of the sulfotransferase pathways in an individual. researchgate.netnih.gov

Beyond its role as a biomarker, there is potential for this compound to be utilized as a research tool or chemical probe in metabolism studies. As a stable, known metabolite, it can be used as a reference standard in analytical methods to accurately identify and quantify the products of moxifloxacin metabolism in various in vitro and in vivo systems. oup.com Furthermore, synthesized this compound could potentially be used to investigate the reverse reaction (desulfation) or to study the transport and excretion mechanisms of sulfate (B86663) conjugates. While not yet explored, its utility as a specific probe to study the activity of particular drug-metabolizing enzymes or transporters could be a valuable area of future research.

Non-Human Toxicological Studies of the Metabolite

While extensive non-human toxicological data exists for the parent drug, moxifloxacin, there is a significant gap in the literature concerning the toxicological profile of this compound. Preclinical safety evaluations of moxifloxacin have been conducted in various animal models, including rats, mice, dogs, and monkeys, establishing its acute and chronic toxicity profiles. Ecotoxicity studies have also been performed on moxifloxacin, assessing its impact on aquatic organisms. researchgate.netresearchgate.net

However, specific non-human toxicological studies on the this compound metabolite are currently lacking. It is generally understood that the sulfation of drugs is a detoxification pathway that results in pharmacologically inactive and more readily excretable compounds. ucp.ptnih.govnih.gov Nevertheless, this assumption should be verified through empirical data.

Future research should include in vitro and in vivo toxicological assessments of this compound in relevant non-human models. In vitro studies could evaluate its cytotoxicity on various cell lines, while in vivo studies in animal models could determine its acute and sub-chronic toxicity, as well as its potential for organ-specific toxicity. Such studies would provide a more complete safety profile of moxifloxacin and its metabolites, without directly linking these findings to human safety or adverse effects.

Table 2: Non-Human Acute Toxicity of Moxifloxacin (Parent Compound)

SpeciesRoute of AdministrationLD50 (mg/kg bodyweight)
Mice Oral435–758
Intravenous105–130
Rats Oral1320
Intravenous112–146
Cynomolgus Monkeys Oral1500

Q & A

Q. What validated analytical methods are recommended for quantifying moxifloxacin N-sulfate in biological matrices?

A widely used approach involves liquid chromatography-tandem mass spectrometry (LC/MS/MS) with protein precipitation, offering sensitivity (2–200 ng/mL linear range) and specificity for this compound in plasma. Key parameters include mobile phase optimization (acetonitrile/water with ammonium formate, pH 8.82) and detection via negative-ion mode MRM (m/z 480.2→436.3) . Alternatively, spectrofluorimetric methods using Ce(IV) in acidic media can quantify the metabolite without prior separation, validated for precision (RSD <7.1%) and accuracy (relative error <5%) .

Q. How do metabolic pathways of moxifloxacin influence the detection of its N-sulfate metabolite?

Moxifloxacin undergoes phase II sulfation via sulfotransferases to form the N-sulfate metabolite (M1), which is pharmacologically inactive. Hepatic metabolism, biliary secretion, and renal excretion pathways necessitate careful sample preparation (e.g., fecal extraction due to high biliary secretion) and stability testing (e.g., refrigeration for light-sensitive metabolites). Mass balance studies indicate ~35.5% fecal excretion of M1, requiring validated protocols to avoid matrix interference .

Q. What experimental controls are critical for in vitro studies of this compound stability?

Include controls for pH, temperature, and enzymatic activity (e.g., sulfotransferase inhibitors). Stability studies should follow FDA guidelines, assessing freeze-thaw cycles, short-term storage, and benchtop stability. For example, sensitivity solutions stored under refrigeration and protected from light are essential to prevent degradation .

Advanced Research Questions

Q. How can micellar liquid chromatography resolve co-elution challenges between this compound and degradation products?

A micellar HPLC method using SDS (0.15 M) and isopropanol (7.5%) in a phosphate buffer (pH 3.5) optimizes separation efficiency. Central composite design (CCD) can refine parameters like flow rate (0.6 mL/min) and column temperature (60°C), validated via Green Analytical Procedure Index (GAPI) to confirm eco-friendliness and accuracy . This approach addresses co-elution by leveraging micellar interactions to enhance resolution.

Q. What statistical models are appropriate for analyzing contradictory pharmacokinetic data on this compound excretion?

Mixed-effects models with Geisser-Greenhouse correction (for repeated measures) and Kaplan-Meier survival analysis (for body weight deviations in animal studies) can resolve discrepancies. For example, in delta7 mice, locomotor function data (hindlimb suspension scores) showed significant variation (F(1,28)=10.38), necessitating Sidak’s post hoc tests to validate treatment effects .

Q. How does density functional theory (DFT) enhance vibrational spectral analysis of this compound?

DFT calculations with a frequency correction factor (0.973) align theoretical and experimental Raman/IR spectra, particularly in fingerprint regions (peak differences <10 cm⁻¹). This method identifies structural vibrations (e.g., S=O stretching) critical for drug detection in complex matrices, aiding in method development for regulatory compliance .

Q. What strategies mitigate matrix effects in LC/MS/MS quantification of this compound?

Use isotope-labeled internal standards (if available) and evaluate matrix effects via post-column infusion. In rat plasma studies, methanol precipitation reduced endogenous interference, with matrix effect values within ±15% (per FDA criteria). Cross-validation with alternative detectors (e.g., fluorescence) further ensures reliability .

Data Contradiction and Synthesis

Q. How to reconcile conflicting reports on this compound’s renal vs. fecal excretion ratios?

Discrepancies arise from species-specific metabolism (e.g., rats vs. humans) and experimental designs. Systematic reviews should stratify data by model organism, dose regimen, and sample collection timing. For instance, fecal excretion predominates in rats (60.9% vs. 35.4% renal), but human studies may differ due to transintestinal secretion variability .

Q. Why do spectrofluorimetric and LC/MS/MS methods yield divergent sensitivity thresholds for this compound?

Spectrofluorimetry’s reliance on Ce(IV)-induced fluorescence limits sensitivity (~0.05 µg/mL), whereas LC/MS/MS achieves lower detection limits (2 ng/mL) via enhanced ionization efficiency. Method selection depends on the research objective: rapid screening (fluorescence) vs. trace-level quantification (mass spectrometry) .

Methodological Best Practices

  • Sample Preparation : Prioritize methanol precipitation for plasma to minimize protein interference .
  • Validation : Follow ICH guidelines for linearity, precision, and accuracy, with emphasis on stability under varying storage conditions .
  • Data Reporting : Use SEM for behavioral studies and Kaplan-Meier plots for survival data, ensuring transparency in statistical assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moxifloxacin N-sulfate
Reactant of Route 2
Reactant of Route 2
Moxifloxacin N-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.